molecular formula C10H18O2 B14703393 2-(2-Methoxypropyl)cyclohexanone CAS No. 22931-93-7

2-(2-Methoxypropyl)cyclohexanone

Cat. No.: B14703393
CAS No.: 22931-93-7
M. Wt: 170.25 g/mol
InChI Key: WZNLSMDYRZNKTR-UHFFFAOYSA-N
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Description

2-(2-Methoxypropyl)cyclohexanone is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a 2-(2-methoxypropyl) group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypropyl)cyclohexanone can be achieved through several methods. One common approach involves the addition reaction of di-tert-butyl peroxide, vinyl acetate, and cyclohexanone. This reaction typically requires a mixing time of 1-3 hours . Another method involves the oxidation of cyclohexane using cobalt catalysts, which forms cyclohexanol as a by-product .

Industrial Production Methods

Industrial production of cyclohexanone, a precursor to this compound, often involves the oxidation of cyclohexane in air. . The separation and purification of cyclohexanone from this mixture are crucial steps in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypropyl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products Formed

    Oxidation: Cyclohexanol and other oxidized derivatives.

    Reduction: Cyclohexanol.

    Substitution: Halogenated cyclohexanone derivatives.

Scientific Research Applications

2-(2-Methoxypropyl)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxypropyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can further react to produce different products, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxypropyl)cyclohexanone is unique due to the presence of both a methoxypropyl group and a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

22931-93-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(2-methoxypropyl)cyclohexan-1-one

InChI

InChI=1S/C10H18O2/c1-8(12-2)7-9-5-3-4-6-10(9)11/h8-9H,3-7H2,1-2H3

InChI Key

WZNLSMDYRZNKTR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCCC1=O)OC

Origin of Product

United States

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